molecular formula C14H14Cl2N2O3 B13404913 1,3-Dioxolane-4-methanol,2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-,(2R,4S)-rel-

1,3-Dioxolane-4-methanol,2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-,(2R,4S)-rel-

Cat. No.: B13404913
M. Wt: 329.2 g/mol
InChI Key: VJZJGRMLFMJRGG-IAXJKZSUSA-N
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Description

[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol is a complex organic compound with significant applications in various fields. This compound features a dioxolane ring, a dichlorophenyl group, and an imidazole moiety, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol typically involves the reaction of 2,4-dichlorophenyl derivatives with imidazole and dioxolane intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, with catalysts such as Lewis acids to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[®-2-(2,4-Dichloro-phenyl)-2-imidazol-1-ylmethyl-[1,3]dioxolan-4-yl]-methanol is unique due to its combination of a dioxolane ring, dichlorophenyl group, and imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11?,14-/m0/s1

InChI Key

VJZJGRMLFMJRGG-IAXJKZSUSA-N

Isomeric SMILES

C1C(O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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